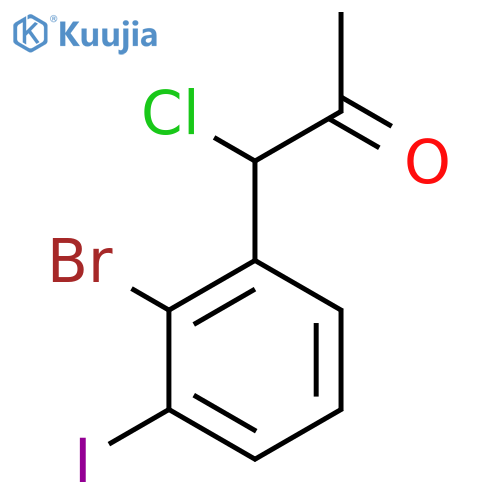Cas no 1806514-92-0 (1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one)

1806514-92-0 structure
商品名:1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one
CAS番号:1806514-92-0
MF:C9H7BrClIO
メガワット:373.412753343582
CID:4792333
1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one
-
- インチ: 1S/C9H7BrClIO/c1-5(13)9(11)6-3-2-4-7(12)8(6)10/h2-4,9H,1H3
- InChIKey: SRWJNISSLQPEED-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=CC(=C1Br)C(C(C)=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 200
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 17.1
1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013014545-500mg |
1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one |
1806514-92-0 | 97% | 500mg |
847.60 USD | 2021-05-31 | |
| Alichem | A013014545-250mg |
1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one |
1806514-92-0 | 97% | 250mg |
499.20 USD | 2021-05-31 | |
| Alichem | A013014545-1g |
1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one |
1806514-92-0 | 97% | 1g |
1,534.70 USD | 2021-05-31 |
1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one 関連文献
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
1806514-92-0 (1-(2-Bromo-3-iodophenyl)-1-chloropropan-2-one) 関連製品
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
